molecular formula C16H21N5O B15034637 N'-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

N'-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B15034637
M. Wt: 299.37 g/mol
InChI Key: DDBHLFWXTRKNJR-LICLKQGHSA-N
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Description

N’-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further linked to a pyrazole ring through a carbohydrazide linkage. The unique structure of this compound imparts it with significant chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of catalysts like silica gel can enhance the reaction efficiency and yield . The purified product is obtained through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted hydrazone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of the pyrazole ring and the isopropyl group, which impart distinct chemical reactivity and biological activity compared to other similar hydrazone derivatives.

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H21N5O/c1-11(2)14-9-15(19-18-14)16(22)20-17-10-12-5-7-13(8-6-12)21(3)4/h5-11H,1-4H3,(H,18,19)(H,20,22)/b17-10+

InChI Key

DDBHLFWXTRKNJR-LICLKQGHSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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